フlibanserin-d4

概要

説明

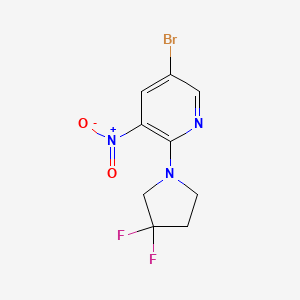

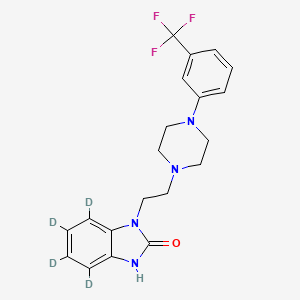

Flibanserin D4 is a chemical compound known for its selective affinity for serotonin 5-HT1A, dopamine D4, and serotonin 5-HT2A receptors. It is primarily recognized for its role in the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. The compound has been the subject of extensive research due to its unique pharmacological profile and potential therapeutic applications.

科学的研究の応用

Flibanserin D4 has several scientific research applications, including:

Chemistry: : Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: : Studied for its effects on neurotransmitter receptors and its potential role in modulating neural activity.

Medicine: : Investigated for its therapeutic potential in treating conditions such as HSDD and other neurological disorders.

Industry: : Employed in the development of new pharmaceuticals and as a reference compound in drug discovery.

作用機序

Target of Action

Flibanserin-d4, also known as Flibanserin D4, primarily targets serotonin receptors in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in regulating mood, anxiety, and sexual behavior.

Mode of Action

Flibanserin-d4 acts as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . This means it enhances the action of 5-HT1A receptors while inhibiting the action of 5-HT2A receptors. It may also moderately antagonize D4 (dopamine) receptors and 5-HT2B and 5-HT2C receptors .

Biochemical Pathways

The action of Flibanserin-d4 on these receptors contributes to a reduction in serotonin levels and an increase in dopamine and norepinephrine levels in the brain . These changes affect various biochemical pathways involved in reward processing, potentially influencing motivation, interest, and desire .

Result of Action

The molecular and cellular effects of Flibanserin-d4’s action involve changes in neurotransmitter levels in the brain. By reducing serotonin levels and increasing dopamine and norepinephrine levels, Flibanserin-d4 may influence reward processing, potentially enhancing sexual interest and desire .

生化学分析

Biochemical Properties

Flibanserin D4 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for serotonin receptors, specifically acting as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors . Additionally, Flibanserin D4 moderately antagonizes dopamine D4 receptors and 5-HT2B and 5-HT2C receptors . These interactions result in the modulation of neurotransmitter levels, including the reduction of serotonin and the increase of norepinephrine and dopamine .

Cellular Effects

Flibanserin D4 influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, Flibanserin D4 modulates the release of neurotransmitters, leading to changes in cellular communication and function . The compound’s impact on dopamine and norepinephrine levels also affects cellular metabolism and energy balance . These effects are observed in different cell types, including neurons and other cells involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of Flibanserin D4 involves its binding interactions with specific biomolecules. As an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, Flibanserin D4 modulates the activity of these receptors, leading to changes in neurotransmitter release . The compound’s action on dopamine D4 receptors and 5-HT2B and 5-HT2C receptors further contributes to its overall effect on neurotransmitter levels . These interactions result in the reduction of serotonin and the increase of norepinephrine and dopamine, which play a crucial role in reward processing and sexual desire .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flibanserin D4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Flibanserin D4 remains stable under various conditions, with minimal degradation observed over time . Long-term effects on cellular function include sustained changes in neurotransmitter levels and modulation of cellular signaling pathways . These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Flibanserin D4 vary with different dosages in animal models. At lower doses, the compound effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, Flibanserin D4 may induce toxic or adverse effects, including sedation and changes in motor behavior . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

Flibanserin D4 is involved in various metabolic pathways, primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The compound undergoes extensive metabolism, resulting in the formation of multiple metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy . The interaction with specific enzymes and cofactors plays a crucial role in the compound’s metabolic flux and metabolite levels .

Transport and Distribution

Flibanserin D4 is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s interaction with these transporters and proteins affects its localization and accumulation within different cellular compartments . The distribution of Flibanserin D4 within tissues is influenced by its binding affinity to specific receptors and transporters . These interactions play a crucial role in the compound’s overall pharmacokinetics and efficacy .

Subcellular Localization

The subcellular localization of Flibanserin D4 is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity and function . These targeting signals and modifications play a crucial role in the compound’s overall efficacy and cellular effects . The subcellular localization of Flibanserin D4 is essential for its interaction with specific biomolecules and receptors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Flibanserin D4 involves multiple steps, starting with the preparation of the core piperazine ring. The process typically includes the following steps:

Formation of the Piperazine Ring: : The piperazine ring is formed through a cyclization reaction involving the reaction of a diamine with a suitable dicarboxylic acid derivative.

Introduction of the Phenyl Group: : The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.

Final Steps:

Industrial Production Methods

Industrial production of Flibanserin D4 involves scaling up the synthetic routes described above. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to enhance efficiency and reduce production costs.

化学反応の分析

Types of Reactions

Flibanserin D4 undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions are used to introduce functional groups or modify existing ones.

Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.

Substitution: : Substitution reactions are used to replace one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: : Common reagents include halogenating agents, such as thionyl chloride, and nucleophiles, such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of Flibanserin D4, which are further processed to obtain the final compound.

類似化合物との比較

Flibanserin D4 is compared with other similar compounds, such as:

Flibanserin HCl: : Similar in structure but contains chloride ions instead of deuterium atoms.

Flibanserin Impurities: : Various impurities and related compounds that differ in their functional groups and molecular weights.

Flibanserin D4 is unique due to its deuterium substitution, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterparts.

特性

IUPAC Name |

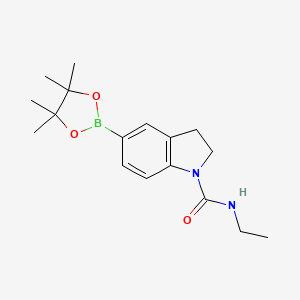

4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of flibanserin D4 in the analysis of flibanserin in human plasma?

A1: Flibanserin D4 serves as an internal standard (IS) in the ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for quantifying flibanserin in plasma []. An IS is a compound similar in structure and properties to the analyte (flibanserin in this case) but chemically distinguishable (due to isotopic labeling). It is added to the plasma sample at a known concentration before extraction and analysis.

Q2: How does the use of flibanserin D4 contribute to the validation of the analytical method?

A2: The U.S. Food and Drug Administration (FDA) sets specific guidelines for validating bioanalytical methods []. Using flibanserin D4 as an internal standard directly contributes to meeting these guidelines by enabling the assessment of:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487285.png)

![Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide](/img/structure/B1487292.png)